Cas no 14717-00-1 (1,4-Dioxane-2-carbonitrile)
1,4-Dioxane-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 1,4-Dioxane-2-carbonitrile
- 2-Cyan-1.4-dioxan
- P-DIOXANE-2-CARBONITRILE
- SCHEMBL668555
- MFCD08703641
- CS-0358046
- BS-36844
- 14717-00-1
- 2-cyano-1,4-dioxane
- NZQWLOOEEUGXBA-UHFFFAOYSA-N
- DTXSID90544665
-
- MDL: MFCD08703641
- Inchi: 1S/C5H7NO2/c6-3-5-4-7-1-2-8-5/h5H,1-2,4H2
- InChI Key: NZQWLOOEEUGXBA-UHFFFAOYSA-N
- SMILES: O1CCOCC1C#N
Computed Properties
- Exact Mass: 113.04800
- Monoisotopic Mass: 113.047678466g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 115
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 42.2Ų
Experimental Properties
- PSA: 42.25000
- LogP: -0.07462
1,4-Dioxane-2-carbonitrile Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,4-Dioxane-2-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449038615-1g |
1,4-Dioxane-2-carbonitrile |
14717-00-1 | 95% | 1g |
772.50 USD | 2021-06-15 | |
| abcr | AB534595-250 mg |
1,4-Dioxane-2-carbonitrile, 95%; . |
14717-00-1 | 95% | 250MG |
€321.00 | 2022-07-29 | |
| abcr | AB534595-1 g |
1,4-Dioxane-2-carbonitrile, 95%; . |
14717-00-1 | 95% | 1g |
€529.00 | 2022-07-29 | |
| Chemenu | CM181563-1g |
1,4-dioxane-2-carbonitrile |
14717-00-1 | 95% | 1g |
$441 | 2023-03-06 | |
| Chemenu | CM181563-1g |
1,4-dioxane-2-carbonitrile |
14717-00-1 | 95% | 1g |
$701 | 2021-08-05 | |
| abcr | AB534595-250mg |
1,4-Dioxane-2-carbonitrile, 95%; . |
14717-00-1 | 95% | 250mg |
€231.70 | 2025-04-20 | |
| abcr | AB534595-1g |
1,4-Dioxane-2-carbonitrile, 95%; . |
14717-00-1 | 95% | 1g |
€385.20 | 2025-04-20 | |
| abcr | AB534595-5g |
1,4-Dioxane-2-carbonitrile, 95%; . |
14717-00-1 | 95% | 5g |
€1362.20 | 2025-04-20 | |
| eNovation Chemicals LLC | Y1261848-1g |
1,4-Dioxane-2-carbonitrile |
14717-00-1 | 95% | 1g |
$320 | 2024-06-07 | |
| 1PlusChem | 1P007YD3-1g |
1,4-Dioxane-2-carbonitrile |
14717-00-1 | 95% | 1g |
$242.00 | 2025-02-22 |
1,4-Dioxane-2-carbonitrile Suppliers
1,4-Dioxane-2-carbonitrile Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
Additional information on 1,4-Dioxane-2-carbonitrile
Introduction to 1,4-Dioxane-2-carbonitrile (CAS No. 14717-00-1)
1,4-Dioxane-2-carbonitrile, with the chemical formula C₄H₂N₂O, is a significant intermediate in organic synthesis and pharmaceutical chemistry. Its molecular structure features a dioxane ring substituted with a nitrile group at the 2-position, making it a versatile building block for various functionalized compounds. This compound has garnered attention in recent years due to its utility in the development of novel pharmaceuticals and agrochemicals.
The synthesis of 1,4-Dioxane-2-carbonitrile typically involves the reaction of dioxane derivatives with cyanating agents under controlled conditions. One of the most common methods involves the nucleophilic substitution of hydroxyl groups in dioxane with cyanide sources, such as potassium cyanide or sodium cyanide, in the presence of a catalyst. Recent advancements in green chemistry have led to the exploration of more environmentally benign routes, including the use of biocatalysts and solvent-free conditions to enhance yield and reduce waste.
In the realm of pharmaceutical research, 1,4-Dioxane-2-carbonitrile has been utilized as a precursor in the synthesis of bioactive molecules. Its nitrile group can be further functionalized through hydrolysis to form carboxylic acids or through reduction to form amines, providing access to a wide array of pharmacophores. For instance, researchers have employed this compound in the development of novel inhibitors targeting enzyme systems involved in inflammatory pathways. These inhibitors exhibit promising preclinical activity and are being investigated for their potential in treating chronic inflammatory diseases.
Moreover, the dioxane core of 1,4-Dioxane-2-carbonitrile offers unique electronic and steric properties that make it valuable in material science applications. The compound has been explored as a monomer in polymer synthesis, where its rigid structure can impart desirable mechanical and thermal properties to the resulting materials. Recent studies have demonstrated its incorporation into conductive polymers used in organic electronics, showcasing its potential beyond traditional pharmaceutical applications.
The chemical reactivity of 1,4-Dioxane-2-carbonitrile also makes it a valuable tool in synthetic organic chemistry. The nitrile group serves as a versatile handle for further derivatization, allowing chemists to construct complex molecular architectures efficiently. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have been particularly useful in incorporating aryl or heteroaryl groups onto the dioxane ring, expanding its utility in drug discovery efforts.
Recent computational studies have shed light on the mechanistic aspects of reactions involving 1,4-Dioxane-2-carbonitrile, providing insights into how its structure influences reactivity and selectivity. These studies have helped optimize synthetic protocols by identifying key intermediates and transition states. Such computational approaches are increasingly integral to modern drug design pipelines, enabling faster and more efficient development of novel therapeutics.
In conclusion, 1,4-Dioxane-2-carbonitrile (CAS No. 14717-00-1) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists and researchers alike. As advancements continue to emerge in synthetic methodologies and drug discovery technologies, the importance of this compound is expected to grow further.
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